![molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0](/img/structure/B1311142.png)
methyl 5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is represented by the InChI code: 1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2,4,6-8H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is a solid substance at room temperature . It has a molecular weight of 144.13 . The boiling point is 410.0±25.0 C at 760 mmHg .Scientific Research Applications
Synthesis of Pyrazole Derivatives
“Methyl 5-Hydroxy-pyrazole-3-carboxylate” is used in the synthesis of pyrazole derivatives . Pyrazoles are five-membered heterocycles and are among the most extensively studied groups of compounds due to their significant importance in research and applications .
Biological Activity
Pyrazoles, including “Methyl 5-Hydroxy-pyrazole-3-carboxylate”, have demonstrated a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Pharmaceuticals and Veterinary Drugs
Due to their wide range of biological activity, pyrazoles have found applications in pharmaceuticals and veterinary drugs . They possess anti-obesity, antianxiety, and HIV-1 reverse transcriptase inhibitor properties .
Agricultural Applications
Pyrazoles also hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
One-Pot Synthesis
“Methyl 5-Hydroxy-pyrazole-3-carboxylate” can be prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .
Crystal Structure Analysis
The crystal structure of “Methyl 5-Hydroxy-pyrazole-3-carboxylate” has been analyzed, providing valuable information for researchers .
D-Amino Acid Oxidase Inhibitor
“Methyl 5-Hydroxy-pyrazole-3-carboxylate” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Pain Management
“Methyl 5-Hydroxy-pyrazole-3-carboxylate” specifically prevents formalin-induced tonic pain .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-Hydroxy-pyrazole-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
properties
IUPAC Name |
methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZOTYGFHOHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006954 |
Source
|
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-hydroxy-1H-pyrazole-3-carboxylate | |
CAS RN |
86625-25-4, 1018446-60-0 |
Source
|
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the research presented?
A1: In the study published by [], methyl 5-hydroxy-1H-pyrazole-3-carboxylate acts as a reactant in a three-component reaction. It combines with malononitrile and 1-alkylindoline-2,3-diones under ultrasonic irradiation. This reaction, catalyzed by a sulfonated poly-4-vinyl pyridinium ionic liquid, yields methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates. Essentially, methyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as a building block for constructing this complex spirocyclic compound.
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